1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
Overview
Description
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It belongs to the class of organic compounds known as pyrazole carboxylic acids and derivatives .
Synthesis Analysis
The synthesis of this compound can be achieved from ETHYL 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLATE . Another related synthesis involves the production of ethyl 1, 3-dimethyl-4-chlorine-1H-pyrazole-5-carboxylate .Molecular Structure Analysis
The molecular formula of this compound is C6H8N2O2. It has a molecular weight of 140.14 . The structure consists of a pyrazole ring with two methyl groups at the 1 and 5 positions and a carboxylic acid group at the 3 position .Physical and Chemical Properties Analysis
This compound is a solid substance with a melting point of 170-176 °C . It has a density of 1.3±0.1 g/cm3 and a boiling point of 302.4±22.0 °C at 760 mmHg .Scientific Research Applications
Chemical Synthesis and Functionalization
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid and its derivatives play a significant role in chemical synthesis and functionalization. Experimental studies have shown that these compounds can be converted into various derivatives, such as amides, esters, and carboxamides, through reactions with different chemicals. For example, 1H-pyrazole-3-carboxylic acid can be converted into 1H-pyrazole-3-carboxamide through reactions with acid chloride and diamines, as demonstrated in a study by Yıldırım, Kandemirli, and Demir (2005) (Yıldırım, Kandemirli, & Demir, 2005). Additionally, the functionalization reactions of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with various aminophenols have been extensively studied, revealing insights into the synthesis of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides (Yıldırım & Kandemirli, 2006).
Molecular Structure and Spectral Investigations
Research has also focused on the molecular structure and spectral properties of 1H-pyrazole-3-carboxylic acid derivatives. For instance, a study by Viveka et al. (2016) conducted experimental and theoretical investigations on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, revealing its molecular structure and spectral characteristics (Viveka et al., 2016). This type of research is crucial for understanding the chemical behavior and potential applications of these compounds.
Crystallography and Solid-State Properties
The crystallographic and solid-state properties of pyrazole-4-carboxylic acids have been a subject of interest. Infantes et al. (2013) discussed the structure and dynamic properties of various simple pyrazole-4-carboxylic acids in the solid state, providing valuable insights into their polymorphism and tautomerism (Infantes et al., 2013).
Green Chemistry and Catalysis
In the realm of green chemistry, derivatives of 1H-pyrazole have been utilized in the homogeneous oxidation of alcohols by dimeric copper(II) complexes. A study by Maurya and Haldar (2020) explored this application, highlighting the eco-friendly nature of the process (Maurya & Haldar, 2020).
Antimicrobial and Biological Applications
1H-pyrazole-3-carboxylic acid derivatives have also been investigated for their antimicrobial properties. A study by Şahan, Yıldırım, and Albayrak (2013) synthesized various derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antimicrobial activities (Şahan, Yıldırım, & Albayrak, 2013).
Drug Discovery and Pharmacology
In the field of drug discovery, pyrazole-based compounds have been studied for their potential as drug candidates. Shubhangi et al. (2019) conducted in silico studies on pyrazole-based drug molecules, revealing their activities and interactions when docked against bacterial DNA gyrase, a target in antimicrobial drug discovery (Shubhangi et al., 2019).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,5-dimethylpyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-5(6(9)10)7-8(4)2/h3H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRXGHUTKHXUGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343145 | |
Record name | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5744-59-2 | |
Record name | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5744-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dimethyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.